molecular formula C19H18N2OS B5859432 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide

Cat. No. B5859432
M. Wt: 322.4 g/mol
InChI Key: WMMCCRFONWDNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPTP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and other properties.

Scientific Research Applications

MPTP has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPTP is in the field of neuroscience. MPTP is commonly used to induce Parkinson's disease in animal models, which has led to a better understanding of the disease and the development of new treatments. MPTP has also been used in the study of drug addiction, as it has been shown to activate the reward system in the brain.

Mechanism of Action

The mechanism of action of MPTP is complex and not fully understood. MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B) in the brain, which produces a toxic metabolite called MPP+. MPP+ is then taken up by dopaminergic neurons in the brain, where it causes oxidative stress and cell death. This leads to a depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to have a range of biochemical and physiological effects. In animal models, MPTP has been shown to induce Parkinson's disease-like symptoms, including motor deficits and dopamine depletion in the brain. MPTP has also been shown to activate the reward system in the brain, leading to addictive behaviors in animal models. Additionally, MPTP has been shown to induce oxidative stress and cell death in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

MPTP has several advantages and limitations for lab experiments. One of the main advantages of MPTP is its ability to induce Parkinson's disease-like symptoms in animal models, which has led to a better understanding of the disease and the development of new treatments. However, MPTP has several limitations, including its toxicity and potential for off-target effects. Researchers must use caution when working with MPTP to avoid unintended consequences.

Future Directions

There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Researchers are also exploring the use of MPTP in the study of drug addiction and other neurological disorders. Additionally, researchers are working to improve the synthesis method of MPTP to increase the yield and purity of the final product. Overall, MPTP is a promising compound that has the potential to advance our understanding of neurological disorders and lead to the development of new treatments.

Synthesis Methods

The synthesis of MPTP involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing MPTP involves the reaction of 2-methyl-4-thiazolylamine with 4-bromobenzophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to yield MPTP. This synthesis method has been modified and optimized by researchers to improve the yield and purity of the final product.

properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-20-18(13-23-14)16-8-10-17(11-9-16)21-19(22)12-7-15-5-3-2-4-6-15/h2-6,8-11,13H,7,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCCRFONWDNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide

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